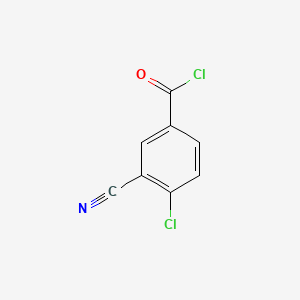
4-Chloro-3-cyanobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyanobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO. It is an acyl chloride derivative of benzoyl chloride, where the hydrogen at position 4 is replaced by a cyano group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Vorbereitungsmethoden
4-Chloro-3-cyanobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H4ClNO2+SOCl2→C8H4ClNO+SO2+HCl
Another method involves the chlorination of 4-cyanobenzoyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2 .
Analyse Chemischer Reaktionen
4-Chloro-3-cyanobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyanobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-chloro-3-cyanobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, oxalyl chloride, and lithium aluminum hydride .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyanobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of selective angiotensin II AT2 receptor agonists, which have reduced CYP 450 inhibition.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Research: It is used in the synthesis of compounds with antiproliferative activity, which are studied for their potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyanobenzoyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile in various reactions, forming covalent bonds with nucleophiles. The cyano group enhances its reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-cyanobenzoyl chloride can be compared with other acyl chlorides and nitriles. Similar compounds include:
4-Cyanobenzoyl chloride: Lacks the chlorine substituent at position 3.
Benzoyl chloride: Lacks both the cyano and chlorine substituents.
4-Chlorobenzoyl chloride: Lacks the cyano group.
The presence of both the cyano and chlorine groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for a wider range of chemical transformations .
Eigenschaften
IUPAC Name |
4-chloro-3-cyanobenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-2-1-5(8(10)12)3-6(7)4-11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYDMTZDXWNKGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664839 |
Source


|
| Record name | 4-Chloro-3-cyanobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181283-43-2 |
Source


|
| Record name | 4-Chloro-3-cyanobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
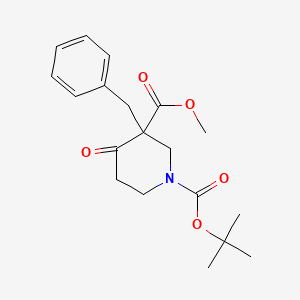
![Spiro[4H-cyclopenta-1,3-dioxole-4,2-oxirane], tetrahydro-2,2-dimethyl-, (3a-alpha-,4-alpha-,6a-alpha](/img/new.no-structure.jpg)

![4-[(E)-2-Carboxyvinyl]-1-(2-methyl-2-propanyl)-2,4-cyclohexadiene-1-carboxylic acid](/img/structure/B576091.png)
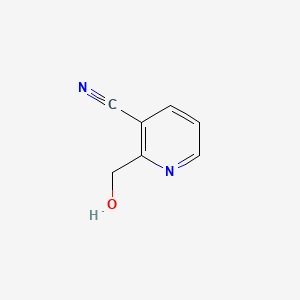
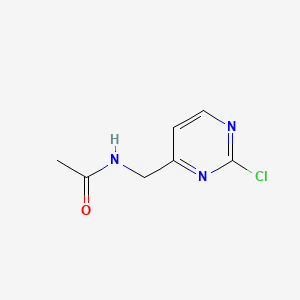
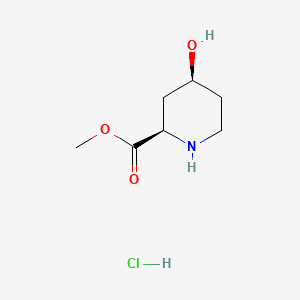

![2,6-Diethoxyimidazo[1,2-b]pyridazine](/img/structure/B576107.png)
